2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione
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Overview
Description
2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is advantageous due to the accessibility and reusability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by visible light-promoted green synthesis methods.
Reduction: Specific conditions and reagents for reduction reactions are less documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts and solvents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aliphatic amines, aromatic aldehydes, and β-naphthol. Reaction conditions often involve the use of heterogeneous catalysts like SiO2.HClO4 and solvents such as ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the oxidation of this compound can yield various oxazine derivatives .
Scientific Research Applications
2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anti-inflammatory properties and potential as a non-steroidal anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It has shown activity against certain bacterial and fungal strains, making it a subject of interest in microbiology.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione involves its interaction with molecular targets such as the COX-2 enzyme. Molecular docking studies have shown that this compound can bind to the active site of the COX-2 enzyme, inhibiting its activity and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 1,3-Bis(5-bromothiophen-2-yl)-2-ethyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
Uniqueness
2-Phenyl-5,6-dihydro-naphtho[2,1-e][1,3]oxazine-4-thione is unique due to its thione group, which imparts distinct chemical properties and potential biological activities. Its ability to interact with specific molecular targets, such as the COX-2 enzyme, sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenyl-5,6-dihydrobenzo[h][1,3]benzoxazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS/c21-18-15-11-10-12-6-4-5-9-14(12)16(15)20-17(19-18)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSJSRHIZAHEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)OC(=NC2=S)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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